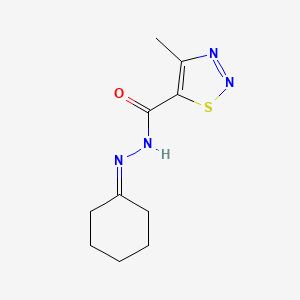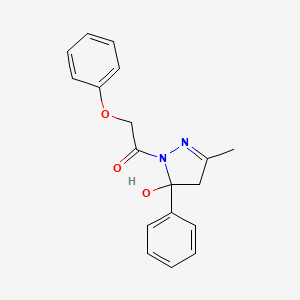
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound with potential applications in scientific research. It is a pyrazoline derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to modulate the activity of certain neurotransmitter systems by acting as a partial agonist or antagonist at specific receptor sites. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. It could be useful in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another advantage is its antioxidant and anti-inflammatory properties, which could be useful in the study of various inflammatory conditions. One limitation of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how it modulates neurotransmitter systems and its potential therapeutic effects.
Future Directions
There are several future directions for the research and development of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential therapeutic applications in the field of neuroscience, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its antioxidant and anti-inflammatory properties in more detail, and to explore its potential applications in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of more effective treatments for neurological disorders and other conditions.
Synthesis Methods
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of phenoxyacetic acid with 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another method involves the reaction of 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide with phenoxyacetyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory conditions.
properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14-12-18(22,15-8-4-2-5-9-15)20(19-14)17(21)13-23-16-10-6-3-7-11-16/h2-11,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYMHCMTNQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-2-phenoxy-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
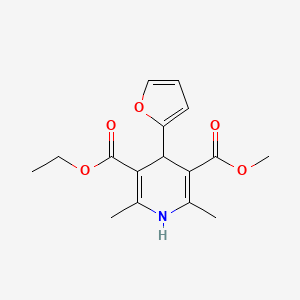
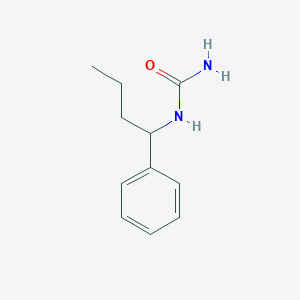
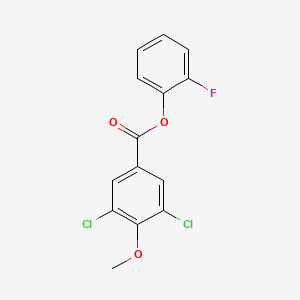

![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
